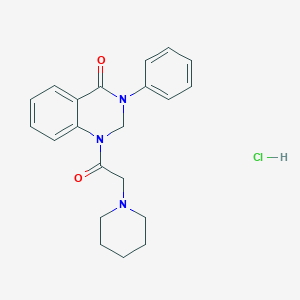

4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride

Description

The compound 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride (hereafter referred to as Compound A) features a 4(1H)-quinazolinone core with a 2,3-dihydro scaffold, a phenyl substituent at position 3, and a piperidinoacetyl group at position 1, forming a hydrochloride salt.

Properties

CAS No. |

20887-14-3 |

|---|---|

Molecular Formula |

C21H24ClN3O2 |

Molecular Weight |

385.9 g/mol |

IUPAC Name |

3-phenyl-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C21H23N3O2.ClH/c25-20(15-22-13-7-2-8-14-22)24-16-23(17-9-3-1-4-10-17)21(26)18-11-5-6-12-19(18)24;/h1,3-6,9-12H,2,7-8,13-16H2;1H |

InChI Key |

MHOOCICWZSOJHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes

- Niementowski's Synthesis : Heating 3- or 4-substituted anthranilic acid with formamide at 125–130°C to obtain 3,4-dihydro-4-oxoquinazoline derivatives.

- Grimmel, Guinther, and Morgan's Synthesis : Heating o-amino benzoic acids with amines and phosphorus trichloride in toluene to yield 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.

- Isatoic Anhydride Method : Refluxing isatoic anhydride with amines in the presence of ethyl orthoformate to form dihydro-4-oxoquinazolines without isolating intermediates.

These methods provide the quinazolinone core, which can be further modified to introduce the piperidinoacetyl substituent.

Specific Preparation Method for 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride

Starting Materials and Key Intermediates

- Anthranilic acid : serves as the primary starting material.

- Butyryl chloride : used for acylation of anthranilic acid to form amides.

- Acetic anhydride : facilitates ring closure to form benzoxazinone intermediates.

- Aniline or benzyl amine : used to introduce phenyl or benzyl groups at position 3.

- Phenyl hydrazine : reacts with brominated quinazolinones to introduce hydrazinyl groups.

- Piperidinoacetyl chloride : key reagent for introducing the piperidinoacetyl moiety.

- Triethylamine and dichloromethane : solvents and bases for acylation reactions.

Stepwise Synthesis Procedure

The synthesis involves six main steps as follows:

| Step | Reaction | Description | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Acylation of Anthranilic Acid | Anthranilic acid reacts with butyryl chloride to form N-butyryl anthranilic acid | Room temp to reflux | Not specified |

| 2 | Cyclization | N-butyryl anthranilic acid treated with acetic anhydride to form benzoxazin-4-one | Reflux in acetic anhydride | Crystalline product |

| 3 | Amination | Benzoxazinone reacts with aniline or benzyl amine to yield 2,3-disubstituted quinazolinones | Reflux in ethanol or suitable solvent | Moderate to good |

| 4 | Bromination | Quinazolinones brominated to introduce bromine substituent | Brominating agent, controlled conditions | Moderate |

| 5 | Hydrazine substitution | Brominated quinazolinones treated with phenyl hydrazine to form hydrazinyl derivatives | Reflux in ethanol, 6 h | 30-50% |

| 6 | Acylation with Piperidinoacetyl chloride | Hydrazinyl derivatives acylated with piperidinoacetyl chloride in dichloromethane with triethylamine to form final product | 0°C, 4-5 h | 25-30% |

Detailed Example: Preparation of 3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one (Intermediate)

Final Acylation to Form Piperidinoacetyl Derivative

- Acid chlorides (including piperidinoacetyl chloride) added dropwise to a solution of hydrazinyl quinazolinone in dichloromethane with triethylamine.

- Reaction stirred at 0°C for 4-5 hours.

- Purification by column chromatography or preparative thin-layer chromatography.

- Yields ranged from 25-30%.

- Final compounds confirmed by IR, ^1H NMR, and mass spectra.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Niementowski's | Anthranilic acid derivatives | Formamide | 125-130°C heating | Moderate | Simple cyclization |

| Grimmel et al. | o-Amino benzoic acids | Amines, PCl3 | Heating in toluene | Moderate | Suitable for disubstituted quinazolinones |

| Benzoxazinone route | Anthranilic acid, butyryl chloride | Acetic anhydride, amines | Reflux conditions | Moderate to good | Allows functionalization at multiple positions |

| Hydrazine substitution + Acylation | Brominated quinazolinones | Phenyl hydrazine, acid chlorides | Reflux, 0°C acylation | 25-50% | Enables introduction of piperidinoacetyl group |

The benzoxazinone route followed by hydrazine substitution and acylation is the most versatile and commonly employed for preparing complex substituted quinazolinones such as 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride.

In-Depth Characterization and Analytical Data

The synthesized compounds were characterized by:

- Infrared Spectroscopy (IR) : Presence of NH stretching (around 3300 cm^-1), aromatic C-H, aliphatic C-H, and carbonyl C=O stretching (~1660-1690 cm^-1).

- Proton Nuclear Magnetic Resonance (^1H NMR) : Detailed chemical shift assignments for aromatic protons, hydrazine NH, methylene groups adjacent to nitrogen, and piperidine ring protons.

- Mass Spectrometry (MS) : Molecular ion peaks confirming molecular weights consistent with the proposed structures.

These analytical techniques confirm the successful synthesis and purity of the target compound and intermediates.

Summary Table of Key Synthetic Steps for 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride

| Step | Compound | Reagents | Conditions | Yield (%) | Characterization |

|---|---|---|---|---|---|

| 1 | N-butyryl anthranilic acid | Butyryl chloride | Room temp to reflux | Not specified | - |

| 2 | Benzoxazin-4-one | Acetic anhydride | Reflux | Crystalline | IR, mp |

| 3 | 2,3-disubstituted quinazolinones | Aniline or benzyl amine | Reflux | Moderate | IR, ^1H NMR |

| 4 | Brominated quinazolinones | Brominating agent | Controlled temp | Moderate | IR, ^1H NMR |

| 5 | Hydrazinyl quinazolinones | Phenyl hydrazine | Reflux 6 h | 30-50 | IR, ^1H NMR, MS |

| 6 | Piperidinoacetyl quinazolinone hydrochloride | Piperidinoacetyl chloride, triethylamine | 0°C, 4-5 h | 25-30 | IR, ^1H NMR, MS |

The preparation of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride is achieved through a multi-step synthesis starting from anthranilic acid. The key steps involve acylation, cyclization to benzoxazinone, amine substitution, bromination, hydrazine substitution, and final acylation with piperidinoacetyl chloride. This method allows for the precise introduction of the piperidinoacetyl group, yielding the hydrochloride salt of the target compound with moderate yields. The process is well-documented and supported by comprehensive spectroscopic characterization, making it a reliable and authoritative approach in heterocyclic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, altering its pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s activity and selectivity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Various halides, acids, and bases under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Employed in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system.

Comparison with Similar Compounds

Key Structural Features:

- 4(1H)-Quinazolinone Core: Unlike the more common 4(3H)-quinazolinones (e.g., alfuzosin and prazosin), the keto group at position 4 in Compound A resides in the 1H tautomeric form, which may influence electronic properties and binding interactions .

- Substituents: 3-Phenyl Group: Introduces steric bulk and lipophilicity. 1-Piperidinoacetyl Group: A rare substitution combining a piperidine ring (a common pharmacophore) with an acetyl linker, likely influencing receptor affinity and pharmacokinetics .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Tautomerism: Compound A’s 4(1H) core differentiates it from most clinically approved quinazolinones (e.g., alfuzosin), which are 4(3H) tautomers. This may alter hydrogen-bonding capacity and target selectivity .

- Substitution Position: The 1-piperidinoacetyl group in Compound A is uncommon; most analogues feature substitutions at C2 or C3 (e.g., 2-thioxo or 3-aryl groups) .

Comparison with Other Methods :

- Mechanochemical Synthesis: Solvent-free grinding with Brønsted acids (e.g., thiamine hydrochloride) yields 2,3-dihydroquinazolinones but typically lacks complex substituents like piperidinoacetyl .

- Acylation Reactions : Spiro-piperidine quinazolines are synthesized via acylation of piperidine precursors, but these lack the dihydro scaffold .

Contradictions :

- Substitution vs.

Physicochemical Properties

Key Insight : The hydrochloride salt enhances Compound A ’s aqueous solubility compared to neutral analogues, which is critical for oral bioavailability.

Q & A

Q. Advanced

- 3-Phenyl group : Enhances hydrophobic interactions with target proteins, increasing binding affinity .

- 1-(Piperidinoacetyl) side chain : Introduces basicity and hydrogen-bonding capacity, improving solubility and target engagement .

Comparative SAR studies with analogs (e.g., diethylaminoethyl vs. piperidinoacetyl substituents) reveal that bulkier side chains reduce off-target effects while maintaining potency .

What methodologies resolve discrepancies in reported biological data?

Q. Advanced

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .

- Meta-analysis : Pool data from multiple studies to identify trends, accounting for variables like assay sensitivity and compound purity .

- Dose-response validation : Replicate studies across a concentration gradient to confirm IC₅₀ values .

How is the hydrochloride salt form confirmed analytically?

Q. Basic

- XRD : Detects crystalline salt lattice patterns .

- Chloride ion titration : Quantifies HCl content via argentometric methods .

- Thermogravimetric analysis (TGA) : Measures decomposition temperature shifts due to salt formation .

What strategies assess preclinical toxicity?

Q. Advanced

- In vitro cytotoxicity : MTT assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .

- Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .

- In vivo models : Rodent studies monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) after dose escalation .

How can in silico modeling predict pharmacokinetics?

Q. Advanced

- ADMET prediction : Tools like SwissADME estimate absorption (LogP), metabolism (CYP450 interactions), and excretion .

- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

- MD simulations : Analyze stability of compound-protein complexes over nanosecond timescales .

What techniques validate compound purity for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.